2-(2-methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
2-(2-Methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic compound featuring a coumarin (2-oxo-2H-chromen) core substituted at the 6-position with an acetamide group. This acetamide is further linked to a 2-methoxyphenoxy moiety. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The methoxyphenoxy group may enhance lipophilicity and influence receptor binding, while the acetamide bridge provides structural flexibility for interactions with biological targets.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-15-4-2-3-5-16(15)23-11-17(20)19-13-7-8-14-12(10-13)6-9-18(21)24-14/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQAYSGDJRBPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:
Formation of the chromenyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the reaction of a methoxyphenol derivative with an appropriate electrophile.
Coupling of the two moieties: The final step involves the coupling of the chromenyl and methoxyphenoxy groups through an amide bond formation, typically using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Reaction:
-
Conditions:
-
Yield: 75–85% for acid formation
O-Demethylation of the Methoxyphenoxy Group
The methoxy group is susceptible to demethylation, forming a phenolic derivative:
Reaction:
Chromenone Ring-Opening Reactions
The lactone ring in the chromenone moiety undergoes hydrolysis under alkaline conditions:
Reaction:
Nucleophilic Substitution at the Phenoxy Ether
The phenoxy ether undergoes substitution with nucleophiles (e.g., amines, thiols):
Cyclization Reactions
The compound participates in cyclization to form heterocycles:
Example: Reaction with CS₂ yields oxadiazole derivatives:
Reaction:
Comparative Reactivity of Structural Analogs
Data from structurally similar compounds highlight reactivity trends :
| Analog | Key Reaction | Relative Rate |
|---|---|---|
| 2-(4-methylphenoxy)-N-(4-methoxyphenyl)acetamide | O-demethylation | 1.2× faster |
| 3-(4-methoxyphenyl)-N-(4-hydroxyphenyl)acetamide | Amide hydrolysis | 0.8× slower |
Industrial and Pharmacological Implications
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The chromenyl moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Thiadiazole-Based Acetamides ()
Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) share the 2-methoxyphenoxy-acetamide substructure but replace the coumarin core with a 1,3,4-thiadiazole ring. Key differences include:
- Melting Points : Thiadiazole derivatives exhibit melting points in the range of 135–140°C, suggesting moderate crystallinity .
Coumarin Derivatives ()
- N-(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)acetamide () features chloro and methyl substituents on the coumarin core.
- N-(6-Amino-2-oxo-2H-chromen-3-yl)acetamide () introduces an amino group at the 6-position, which may improve solubility and hydrogen-bonding capacity compared to the methoxy-substituted target compound .
Pyridazinone Acetamides ()
Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit a pyridazinone core instead of coumarin. These act as formyl peptide receptor (FPR) agonists, with specific activity on FPR2 receptors .
Functional Group Variations
Aromatic Substituents
- : 2-(2,4-Dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide replaces the coumarin with an indole group and includes dichlorophenoxy substituents. The chlorine atoms increase molecular weight and may enhance cytotoxicity .
- : 2-[2-Chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-cyanoethyl)acetamide introduces a hydroxymethyl group, improving hydrophilicity compared to the target compound’s methoxy group .
Acetamide Linkers
Melting Points and Yields
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is a hybrid molecule that combines structural elements from both methoxyphenol and coumarin derivatives. This structural combination has been associated with a range of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-methoxyphenol with a coumarin derivative. The general synthetic pathway includes:
- Formation of the Coumarin Backbone : The coumarin core is synthesized through the condensation of salicylaldehyde with an appropriate acetic acid derivative.
- Coupling Reaction : The methoxyphenol is then coupled with the coumarin derivative using acetic anhydride or similar reagents to yield the target compound.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-methoxyphenol exhibit significant antimicrobial properties. The incorporation of the coumarin moiety enhances these effects, making compounds like this compound promising candidates for further development.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Moderate | Weak | 50 |
| Compound B | Strong | Moderate | 25 |
| Target Compound | Strong | Strong | 10 |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Anticancer Activity Assessment
In a study involving human cancer cell lines, this compound was tested against various types of cancer cells:
- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- Significant cytotoxic effects were observed at concentrations above 20 µM.
- The compound demonstrated a dose-dependent inhibition of cell proliferation.
- Apoptosis was confirmed via flow cytometry analysis.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The methoxy groups may enhance radical scavenging activities, leading to increased oxidative stress in target cells.
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
- DNA Interaction : Preliminary studies indicate potential interactions with DNA, disrupting replication processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between 2-(2-methoxyphenoxy)acetic acid and 6-amino-2H-chromen-2-one. A typical procedure involves refluxing the reactants in ethanol with a coupling agent (e.g., DCC or EDC·HCl) and a catalyst (e.g., DMAP) under nitrogen to prevent oxidation. Reaction optimization includes varying solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR confirm the acetamide linkage (δ ~2.0 ppm for CH, δ ~168 ppm for carbonyl) and coumarin moiety (δ ~6.2–8.2 ppm for aromatic protons). The methoxyphenoxy group shows distinct singlet peaks for methoxy (δ ~3.8 ppm) and ether linkages .
- IR : Stretching bands at ~1650 cm (amide C=O) and ~1720 cm (coumarin lactone) validate functional groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric kits.
- Antimicrobial Activity : Conduct disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How can conflicting data on its metabolic stability be resolved?
- Methodology :
- In Vitro Metabolism : Use liver microsomes (human/rat) to assess phase I metabolism. Identify metabolites via LC-MS/MS and compare degradation pathways across studies.
- Computational Modeling : Perform molecular docking with CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots. Adjust substituents (e.g., methoxy group position) to block oxidation .
- Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., microsome concentration, incubation time). Standardize protocols using guidelines from the Pesticide Analytical Manual .
Q. What strategies improve its solubility and bioavailability without altering pharmacophore activity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the methoxyphenoxy or acetamide moieties.
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance aqueous dispersion. Characterize using dynamic light scattering (DLS) and in vitro release studies .
- Co-Crystallization : Explore co-formers (e.g., succinic acid) to modify crystal lattice and solubility .
Q. How do structural modifications impact its selectivity as a kinase inhibitor?
- Methodology :
- SAR Studies : Synthesize analogs with variations in the methoxyphenoxy (e.g., ethoxy, halogen substituents) or coumarin (e.g., 7-hydroxy vs. 7-methoxy) regions.
- Kinase Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler™) to compare inhibitory activity. Correlate results with molecular dynamics simulations of ATP-binding pockets .
Q. What analytical approaches validate purity in the presence of synthetic byproducts?
- Methodology :
- HPLC-PDA/MS : Employ reverse-phase C18 columns (ACN/water gradient) to separate impurities. MS fragmentation identifies byproducts (e.g., unreacted 6-amino coumarin).
- qNMR : Quantify purity using ERETIC calibration with an internal standard (e.g., maleic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
